molecular formula C9H5F2NO2S B2914200 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid CAS No. 15208-44-3

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid

Cat. No.: B2914200
CAS No.: 15208-44-3
M. Wt: 229.2
InChI Key: DGJHHJIQYJOCRB-UHFFFAOYSA-N
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Description

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is a compound that belongs to the benzothiazole family, which is known for its diverse biological and chemical properties Benzothiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid typically involves the condensation of 2-aminobenzenethiol with difluoroacetic acid derivatives. One common method includes the reaction of 2-aminobenzenethiol with difluoroacetic anhydride in the presence of a base such as triethylamine. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a controlled temperature to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, green chemistry principles, such as the use of less hazardous solvents and reagents, are often employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions: 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a variety of functionalized benzothiazole derivatives .

Scientific Research Applications

2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid has several scientific research applications:

Comparison with Similar Compounds

  • 2-(1,3-Benzothiazol-2-yl)acetic acid
  • 2-(1,3-Benzothiazol-2-yl)-2,2-dichloroacetic acid
  • 2-(1,3-Benzothiazol-2-yl)-2,2-dibromoacetic acid

Comparison: Compared to its analogs, 2-(1,3-Benzothiazol-2-yl)-2,2-difluoroacetic acid is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications .

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F2NO2S/c10-9(11,8(13)14)7-12-5-3-1-2-4-6(5)15-7/h1-4H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DGJHHJIQYJOCRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(=O)O)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F2NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15208-44-3
Record name 2-(1,3-benzothiazol-2-yl)-2,2-difluoroacetic acid
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